molecular formula C16H12N4O5 B2865478 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034349-10-3

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2865478
CAS No.: 2034349-10-3
M. Wt: 340.295
InChI Key: RMJLXLDGAVOUQV-UHFFFAOYSA-N
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Description

The compound “N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The plane of the 2,3-dihydro-4-pyridinone group encloses an angle with the plane of the trifluorobenzoate group . No classic hydrogen bond was found for the title compound, but two intermolecular non-classical hydrogen bonds were observed .

Scientific Research Applications

Synthesis and Biological Activity

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has drawn attention due to its presence in several chemical syntheses and biological studies. Compounds with structures related to this compound have been synthesized and evaluated for their potential in various biological applications, showcasing the significance of the structural motif in medicinal chemistry.

One notable aspect of research involving this compound and its derivatives includes the exploration of their synthesis and potential biological activity. Studies have demonstrated the ability to synthesize novel compounds that integrate the oxadiazole ring, indicating the versatility of this structural feature in the development of new chemical entities with potential therapeutic applications. For instance, derivatives have been synthesized with varying biological activities, including antibacterial and antifungal properties, highlighting the compound's significance in the search for new antimicrobial agents (Palkar et al., 2017; Gangapuram et al., 2009).

Crystallographic Studies

Crystallographic studies on derivatives have provided insight into the molecular structures, facilitating a deeper understanding of the interactions at play and how these may influence biological activity. For example, the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been performed, offering a glimpse into the molecular interactions and stability of such compounds, which can be crucial for designing drugs with optimized properties (Kumara et al., 2017).

Antimicrobial and Anticancer Potential

Research into the antimicrobial and anticancer potential of related compounds underscores the importance of structural elements like the oxadiazole ring in contributing to the compounds' efficacy. The design, synthesis, and evaluation of novel compounds for their activity against various bacterial strains and cancer cell lines have provided promising results, suggesting potential avenues for the development of new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It interacts with EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex . This leads to a decrease in the methylation of lysine 27 on histone 3 (H3K27), a process that is generally catalyzed by PRC2 and serves to repress transcription .

Biochemical Pathways

The inhibition of EZH2 and the subsequent decrease in H3K27 methylation disrupts the normal function of the PRC2 complex . This affects the chromatin structure, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are affected.

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

The result of the compound’s action is a disruption of the normal function of the PRC2 complex, leading to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. In the case of certain malignancies, this can lead to a decrease in the proliferation of cancer cells .

Future Directions

Compounds with similar structures have been studied for their potential as therapeutic agents. For example, a compound with a similar 2-oxo-1,2-dihydropyridin-3-yl structure has been found to inhibit the enzyme EZH2 and is currently in Phase I clinical trials for B-Cell Lymphomas . This suggests potential future directions for the study and application of this compound.

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-13-6-9(3-4-17-13)15-19-14(25-20-15)7-18-16(22)10-1-2-11-12(5-10)24-8-23-11/h1-6H,7-8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLXLDGAVOUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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